molecular formula C11H15N3 B1466226 (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1266851-40-4

(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1466226
CAS No.: 1266851-40-4
M. Wt: 189.26 g/mol
InChI Key: MNSNUUFCNVFRFB-UHFFFAOYSA-N
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Description

(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function. For example, it may interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially altering metabolic pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have distinct biological activities. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound in the development of new drugs targeting bacterial and fungal infections.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry

Industrially, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzimidazole: Lacks the ethyl and methanamine substituents, making it less versatile.

    1-ethylbenzimidazole: Lacks the methyl and methanamine substituents, affecting its reactivity.

    5-methylbenzimidazole: Lacks the ethyl and methanamine substituents, altering its biological activity.

Uniqueness

(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of both ethyl and methyl groups, along with the methanamine moiety, provides a distinct set of chemical and biological properties not found in its simpler analogs.

Properties

IUPAC Name

(1-ethyl-2-methylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-14-8(2)13-10-6-9(7-12)4-5-11(10)14/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSNUUFCNVFRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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